

# Synergistic Antifungal Activity of PF-1163A and Fluconazole: Application Notes and Protocols

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## Compound of Interest

Compound Name: PF-1163A

Cat. No.: B15622924

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## Introduction

The emergence of antifungal resistance, particularly to azole agents like fluconazole, poses a significant threat to public health. Overcoming this challenge requires innovative therapeutic strategies, including the use of combination therapies that can enhance the efficacy of existing drugs. This document provides detailed application notes and experimental protocols for investigating the synergistic antifungal effects of **PF-1163A**, a depsipeptide antifungal, and fluconazole. **PF-1163A** and fluconazole both target the fungal ergosterol biosynthesis pathway, but at different enzymatic steps, providing a strong mechanistic basis for their synergistic interaction, especially against azole-resistant fungal strains.<sup>[1]</sup>

## Mechanism of Action and Synergy

**PF-1163A:** This antifungal compound targets and inhibits the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway.<sup>[1]</sup> Inhibition of ERG25p disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and fungal growth inhibition.

**Fluconazole:** A widely used triazole antifungal, fluconazole inhibits lanosterol 14- $\alpha$ -demethylase (ERG11p), another critical enzyme in the ergosterol biosynthesis pathway.<sup>[2][3][4]</sup> This inhibition also leads to a depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungistatic or fungicidal activity.

**Synergistic Interaction:** The combination of **PF-1163A** and fluconazole results in a potent synergistic effect due to the sequential blockade of the ergosterol biosynthesis pathway. By inhibiting two distinct enzymes, the combination achieves a more profound disruption of ergosterol production than either agent alone. This dual-target approach is particularly effective against fungal strains that have developed resistance to fluconazole through mechanisms such as overexpression of ERG11 or mutations that reduce fluconazole binding affinity.

## Data Presentation: In Vitro Synergy Data

The following tables summarize the expected outcomes from synergistic testing of **PF-1163A** and fluconazole against various fungal species. Researchers should replace the placeholder data with their own experimental results.

Table 1: Minimum Inhibitory Concentrations (MICs) of **PF-1163A** and Fluconazole Alone and in Combination

Fungal Strain	PF-1163A MIC (µg/mL)	Fluconazole MIC (µg/mL)	PF-1163A MIC in Combination (µg/mL)	Fluconazole MIC in Combination (µg/mL)
Candida albicans (ATCC 90028)	Insert Data	Insert Data	Insert Data	Insert Data
Candida albicans (Fluconazole-Resistant Isolate 1)	Insert Data	Insert Data	Insert Data	Insert Data
Candida glabrata (ATCC 90030)	Insert Data	Insert Data	Insert Data	Insert Data
Aspergillus fumigatus (ATCC 204305)	Insert Data	Insert Data	Insert Data	Insert Data
Cryptococcus neoformans (ATCC 208821)	Insert Data	Insert Data	Insert Data	Insert Data

Table 2: Fractional Inhibitory Concentration Index (FICI) for **PF-1163A** and Fluconazole Combination

Fungal Strain	FICI of PF-1163A (FICA)	FICI of Fluconazole (FICB)	$\Sigma$ FIC (FICA + FICB)	Interpretation
Candida albicans (ATCC 90028)	Insert Data	Insert Data	Insert Data	Synergy: $\leq 0.5$
Candida albicans (Fluconazole-Resistant Isolate 1)	Insert Data	Insert Data	Insert Data	Indifference: $>0.5$ to $\leq 4$
Candida glabrata (ATCC 90030)	Insert Data	Insert Data	Insert Data	Antagonism: $>4$
Aspergillus fumigatus (ATCC 204305)	Insert Data	Insert Data	Insert Data	
Cryptococcus neoformans (ATCC 208821)	Insert Data	Insert Data	Insert Data	

## Experimental Protocols

### Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[\[5\]](#)[\[6\]](#)

#### 1. Materials:

- **PF-1163A** and Fluconazole stock solutions
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

- 96-well flat-bottom microtiter plates
- Fungal inoculum standardized to 0.5 McFarland
- Spectrophotometer or microplate reader (530 nm)
- Sterile pipette tips and reservoirs

## 2. Procedure:

- Preparation of Drug Dilutions:
  - Prepare serial twofold dilutions of **PF-1163A** horizontally and fluconazole vertically in the 96-well plate.
  - The final concentrations should typically range from 1/32 to 4 times the MIC of each drug.
  - Row H will contain dilutions of **PF-1163A** alone, and column 12 will contain dilutions of fluconazole alone to determine the individual MICs.
  - Include a drug-free well for a growth control.
- Inoculum Preparation:
  - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  - Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL).
  - Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of  $0.5-2.5 \times 10^3$  CFU/mL in each well.
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the diluted fungal inoculum to each well of the microtiter plate.
  - Incubate the plate at 35°C for 24-48 hours.

- Reading the Results:
  - Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing a significant inhibition of growth (typically  $\geq 50\%$  or  $\geq 80\%$  reduction in turbidity compared to the growth control).
- Data Analysis:
  - Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing growth inhibition:
    - $FICA = (\text{MIC of drug A in combination}) / (\text{MIC of drug A alone})$
    - $FICB = (\text{MIC of drug B in combination}) / (\text{MIC of drug B alone})$
  - Calculate the FIC Index (FICI) for each combination:
    - $FICI = FICA + FICB$
  - Interpret the results as described in Table 2.

## Protocol 2: Time-Kill Curve Analysis for Synergy

This protocol provides a dynamic assessment of the antifungal combination's activity over time. [\[3\]\[7\]](#)

### 1. Materials:

- **PF-1163A** and Fluconazole stock solutions
- RPMI-1640 medium
- Sterile culture tubes
- Fungal inoculum standardized to 0.5 McFarland
- Sabouraud Dextrose Agar plates
- Sterile saline for dilutions

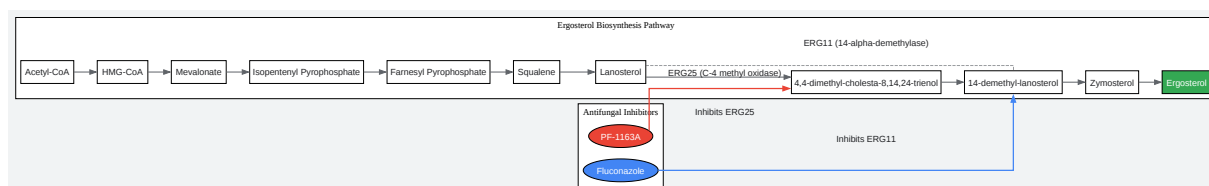
- Incubator with shaking capabilities

## 2. Procedure:

- Preparation of Test Conditions:
  - Prepare tubes with RPMI-1640 medium containing:
    - No drug (growth control)
    - **PF-1163A** at a sub-inhibitory concentration (e.g., 0.5 x MIC)
    - Fluconazole at a sub-inhibitory concentration (e.g., 0.5 x MIC)
    - The combination of **PF-1163A** and fluconazole at the same sub-inhibitory concentrations.
- Inoculum Preparation:
  - Prepare a fungal suspension as described in the checkerboard assay protocol and dilute it in RPMI-1640 to a starting concentration of approximately  $1-5 \times 10^5$  CFU/mL.
- Inoculation and Sampling:
  - Inoculate the prepared tubes with the fungal suspension.
  - Incubate the tubes at 35°C with constant agitation.
  - At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:
  - Perform serial tenfold dilutions of each aliquot in sterile saline.
  - Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
  - Incubate the plates at 35°C for 24-48 hours, or until colonies are countable.

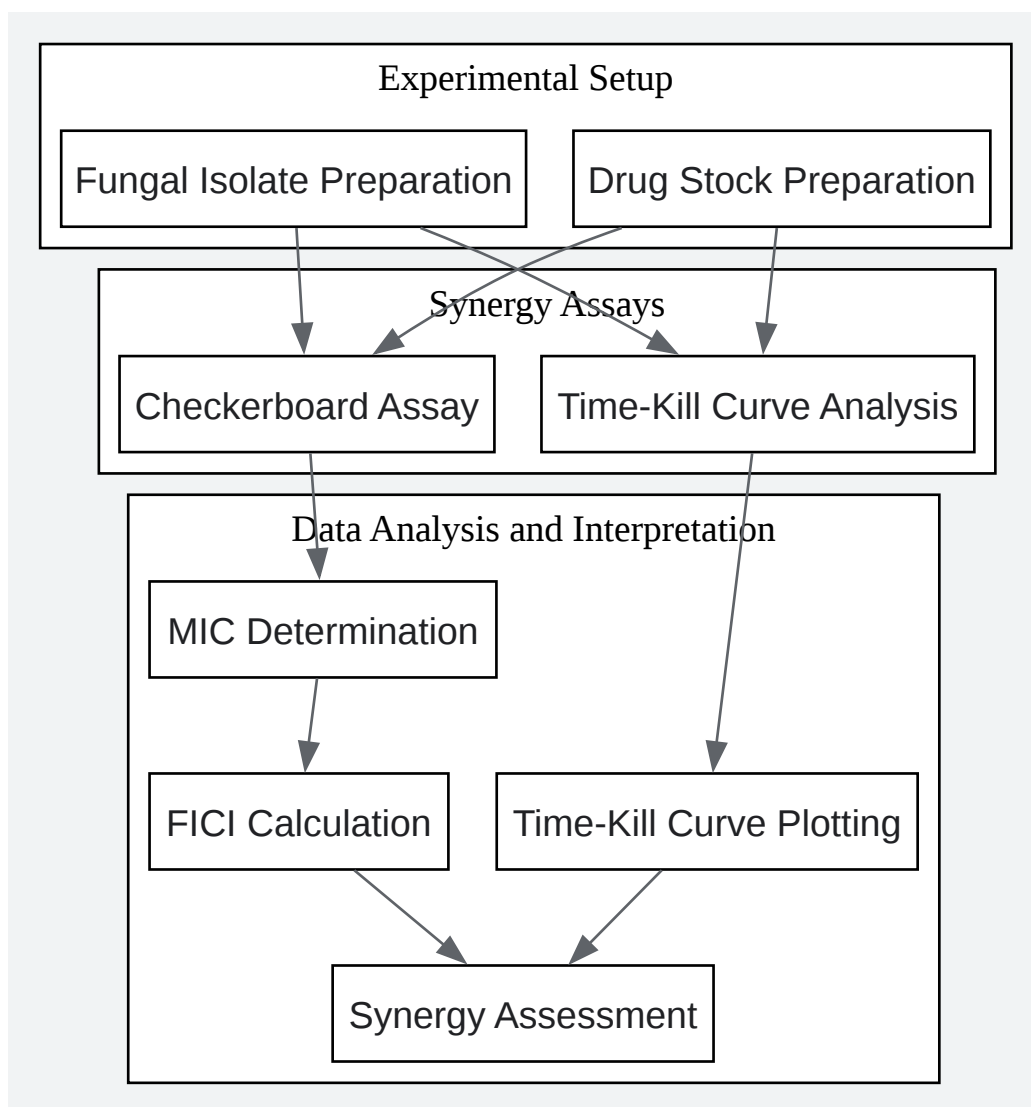
- Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 or 48 hours).

## Visualizations



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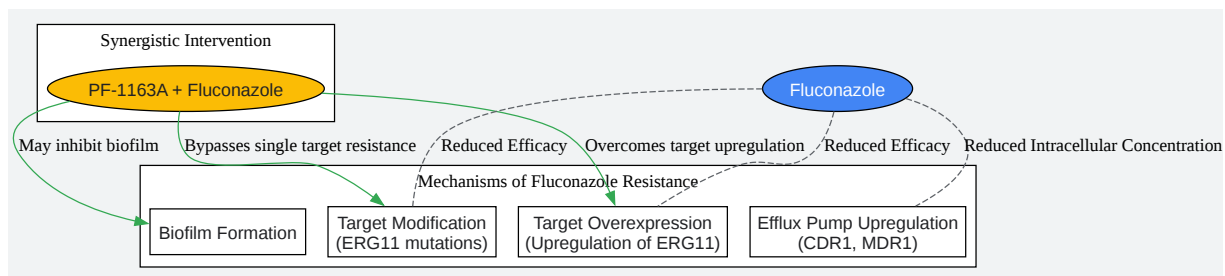
Caption: Ergosterol Biosynthesis Pathway and Drug Targets.



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Caption: Workflow for Synergistic Antifungal Testing.





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Caption: Fluconazole Resistance and Synergy Logic.

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